molecular formula C7H9BrN2O B1376677 2-bromo-N-(1-cyanocyclobutyl)acetamide CAS No. 1480713-68-5

2-bromo-N-(1-cyanocyclobutyl)acetamide

Cat. No.: B1376677
CAS No.: 1480713-68-5
M. Wt: 217.06 g/mol
InChI Key: YKQDRECXJDDCQK-UHFFFAOYSA-N
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Description

“2-bromo-N-(1-cyanocyclobutyl)acetamide” is a chemical compound used in various scientific research. It is available for purchase for pharmaceutical testing .


Synthesis Analysis

The synthesis of “this compound” could potentially involve a palladium-catalyzed carbonylative procedure of bromoacetonitrile . This reaction proceeds under mild conditions via a radical intermediate, which is suitable for late-stage functionalization . The reaction of N-bromoacetamide with some olefins has been found to lead to 2-bromo-N-bromoacetimidates, a new class of compounds .

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

  • 2-Cyano-N-(tetrahydrocarbazole)acetamide, a compound related to 2-bromo-N-(1-cyanocyclobutyl)acetamide, was used to synthesize new arylazocarbazole derivatives. These derivatives have potential biological interest, indicating the utility of such compounds in the creation of biologically active molecules (Fadda et al., 2010).

Dibromohydration in Organic Synthesis

  • N-(2-alkynylaryl)acetamide, which bears structural similarity to this compound, was utilized in a regioselective dibromohydration process. This method facilitates the synthesis of N-(2-(2,2-dibromo-2-arylacetyl)aryl)acetamide, showcasing the importance of such compounds in organic synthesis (Qiu et al., 2017).

Role in the Formation of Morpholin-2-ones and Piperazin-2-ones

  • The reaction between 2-bromo-2-(cycloalkylidene)acetates and N,O- and N,N-binucleophiles, which are chemically related to this compound, resulted in the formation of morpholin-2-ones and piperazin-2-ones. This indicates the compound's potential in synthesizing important heterocyclic structures (Rulev & Maddaluno, 2002).

Synthesis of Antimicrobial Agents

  • A study focused on synthesizing new heterocyclic compounds incorporating a sulfamoyl moiety, using N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide, a compound similar to this compound. These compounds demonstrated promising in vitro antibacterial and antifungal activities, highlighting the potential medicinal applications of such compounds (Darwish et al., 2014).

Properties

IUPAC Name

2-bromo-N-(1-cyanocyclobutyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O/c8-4-6(11)10-7(5-9)2-1-3-7/h1-4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKQDRECXJDDCQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C#N)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.